3-Chloro-1H-indazole-7-carboxylic acid
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Overview
Description
3-Chloro-1H-indazole-7-carboxylic acid is a derivative of indazole, a significant heterocyclic compound known for its diverse biological activities. This compound features a chlorine atom at the third position and a carboxylic acid group at the seventh position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloroaniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often involve refluxing in solvents like ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Substitution: The indazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in acidic conditions are typical.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Nucleophilic Substitution: N-alkyl or N-aryl derivatives of this compound.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Oxidation and Reduction: N-oxides or amines.
Scientific Research Applications
3-Chloro-1H-indazole-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 5-Chloro-1H-indazole-3-carboxylic acid
- 1H-Indazole-7-carboxylic acid
Comparison: 3-Chloro-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group, which can influence its reactivity and biological activity. Compared to 1H-indazole-3-carboxylic acid, the presence of the chlorine atom can enhance its electrophilic properties, making it more reactive in nucleophilic substitution reactions . Similarly, the position of the carboxylic acid group can affect its binding affinity to molecular targets, potentially leading to different biological activities .
Properties
IUPAC Name |
3-chloro-2H-indazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXDZMSQYSBKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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